5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine

Description

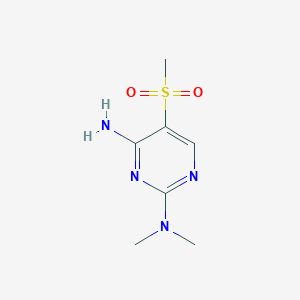

5-Methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 2,4-diamine core, dimethyl substitution at the N2 position, and a methanesulfonyl (-SO₂CH₃) group at the 5-position of the pyrimidine ring. The methanesulfonyl group confers electron-withdrawing properties, enhancing stability and influencing intermolecular interactions, while the dimethylamino substituents modulate steric and electronic effects .

Properties

IUPAC Name |

2-N,2-N-dimethyl-5-methylsulfonylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2S/c1-11(2)7-9-4-5(6(8)10-7)14(3,12)13/h4H,1-3H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEATNXWRBSWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with dimethyl sulfate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally involves:

Reaction with Dimethyl Sulfate: Pyrimidine-2,4-diamine is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the dimethyl groups.

Reaction with Methylsulfonyl Chloride: The intermediate product is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Pyrimidine-2,4-Diamine Derivatives

N2,N2-Dimethylpyrimidine-2,4-Diamine

- Structure : Lacks the 5-methanesulfonyl group.

- Properties : Lower molecular weight (MW: ~180 g/mol vs. ~258 g/mol for the target compound) and higher lipophilicity due to the absence of the polar sulfonyl group.

- Applications : Used as a precursor in OLED materials (e.g., triazine-based emitters) , but its lack of sulfonyl substitution limits solubility in polar solvents .

5-Chloro-N4-(5-methyl-1H-pyrazol-3-yl)-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]pyrimidine-2,4-diamine (AZD-1480)

Sulfonyl-Substituted Analogues

5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

- Structure : Contains a bulkier piperazinyl sulfonyl group and a pyrimidine-2,4-dione core.

- Properties : Higher molecular weight (MW: 394.4 g/mol) and lower aqueous solubility (17.9 µg/mL at pH 7.4) compared to the target compound, likely due to the dione structure and aromatic substituents .

5-Chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine Derivatives

- Structure : Includes isopropylsulfonyl and chloro groups.

N4-Substituted Analogues

N4-Cyclopropylpyrimidine-2,4-diamine

- Structure : Cyclopropyl substitution at N4.

- However, the absence of a sulfonyl group reduces polarity and solubility .

5,6-Dimethyl-N4-(2-methylphenyl)-N2-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine

Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | 258.3 | Moderate (due to -SO₂CH₃) | 1.2 |

| N2,N2-Dimethylpyrimidine-2,4-diamine | 180.2 | Low | 0.8 |

| AZD-1480 | 433.9 | Low (halogenated) | 2.5 |

| 5-[4-(4-Methoxyphenyl)piperazinyl]sulfonyl | 394.4 | Very low | 3.1 |

Biological Activity

5-Methanesulfonyl-N2,N2-dimethylpyrimidine-2,4-diamine (CAS No. 339108-23-5) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with methanesulfonyl and dimethylamino groups, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound has been studied for its potential role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation.

Inhibition Studies

In vitro studies have demonstrated that derivatives of pyrimidine-2,4-diamines exhibit significant inhibitory effects on Plasmodium falciparum DHFR, indicating potential antimalarial properties. For instance, related compounds showed Ki values ranging from 1.3 to 243 nM against wild-type DHFR and 13 to 208 nM against mutant strains . This suggests that modifications in the structure can enhance or diminish biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The ability to inhibit cell proliferation by targeting DHFR suggests possible applications in cancer therapy, particularly in tumors that rely on folate metabolism.

Case Studies and Research Findings

- Antimalarial Activity : A series of pyrimidine derivatives were synthesized and evaluated for their antimalarial activity. The results indicated that certain modifications led to enhanced inhibition of P. falciparum DHFR, suggesting a structure-activity relationship that could guide future drug design .

- Toxicity Assessments : Toxicological evaluations have shown that while some derivatives exhibit promising biological activity, they also require thorough assessment for safety profiles before clinical applications can be considered.

- Pharmacokinetic Studies : Research into the pharmacokinetics of these compounds is ongoing to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development.

Comparative Analysis with Similar Compounds

A comparison table summarizing the biological activities of selected pyrimidine derivatives is provided below:

| Compound Name | Biological Activity | Ki (nM) Wild-Type DHFR | Ki (nM) Mutant DHFR |

|---|---|---|---|

| This compound | Antimalarial potential | 1.3 - 243 | 13 - 208 |

| Other Pyrimidine Derivative A | Moderate inhibition | 50 | 100 |

| Other Pyrimidine Derivative B | Low activity | >500 | >500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.